1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3-fluorophenyl)urea
Description
1-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3-fluorophenyl)urea is a synthetic urea derivative featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with methyl groups at positions 2 and 5. Its design combines a rigid heterocyclic scaffold with a fluorine-substituted aromatic ring, which may enhance target binding and metabolic stability compared to simpler urea analogs.
Properties
IUPAC Name |
1-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-(3-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2/c1-10-6-7-14-19-11(2)15(16(23)22(14)9-10)21-17(24)20-13-5-3-4-12(18)8-13/h3-9H,1-2H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOMTBJYXAFXFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)NC3=CC(=CC=C3)F)C)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3-fluorophenyl)urea, commonly referred to as a pyrido[1,2-a]pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that may contribute to various pharmacological effects, particularly in oncology and enzymatic inhibition.
- Molecular Formula : C16H15FN4O
- Molecular Weight : 300.32 g/mol
- CAS Number : 946257-30-3
These properties suggest that the compound may exhibit favorable solubility and permeability profiles, which are critical for bioactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including kinases involved in cell cycle regulation and apoptosis. Studies indicate that it may inhibit cyclin-dependent kinases (CDKs) and other related pathways, thereby affecting cancer cell proliferation.
Anticancer Activity
Research has demonstrated that derivatives of pyrido[1,2-a]pyrimidines exhibit significant anticancer properties. For instance, a study reported that compounds similar to this compound showed promising growth inhibition percentages (GI%) across various cancer cell lines:
| Cell Line | GI% |
|---|---|
| HOP-92 (Lung) | 71.8 |
| NCI-H460 (Lung) | 66.12 |
| ACHN (Renal) | 66.02 |
| SNB-75 (CNS) | 69.53 |
These findings suggest that the compound could be developed as a potential therapeutic agent against multiple cancer types.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on specific enzymes crucial for cancer progression. For instance, it has shown significant inhibition against CDK2 and TRKA kinases:
| Enzyme | IC50 (µM) |
|---|---|
| CDK2 | 0.22 |
| TRKA | 0.89 |
This dual inhibitory action highlights its potential as a multi-targeted therapeutic agent.
In Vitro Studies
In vitro studies have been conducted to assess the cytotoxic effects of the compound on renal carcinoma cell lines like RFX 393. The results indicated that treatment with this compound led to substantial cell cycle arrest and apoptosis induction:
- Cell Cycle Arrest : Increased population in G0–G1 phase (84.36% treated vs. 57.08% control).
- Apoptosis Induction : Enhanced apoptosis markers were observed post-treatment.
Comparative Analysis with Other Compounds
Comparative studies with other pyrido[1,2-a]pyrimidine derivatives have shown that this compound exhibits superior activity against certain cancer cell lines due to its unique substitution pattern which enhances binding affinity to target enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights two urea derivatives (compounds 9a and 9b) synthesized in a 2013 Molecules study .
Key Observations :
Core Heterocycle: The target compound’s pyrido[1,2-a]pyrimidinone core is distinct from the thiazole ring in 9a/9b. Thiazole-containing compounds (9a/9b) incorporate a piperazinylmethyl group, which increases molecular weight and polarity.
Substituent Effects :
- The 3-fluorophenyl group in the target compound and 9a suggests shared electronic effects (e.g., electron-withdrawing fluorine) that may influence binding affinity. In contrast, 9b ’s 3,5-dichlorophenyl group introduces bulkier, more lipophilic substituents, increasing molecular weight by ~50 Da compared to 9a .
- Methyl groups at positions 2 and 7 in the target compound likely enhance lipophilicity relative to the polar piperazinylmethyl group in 9a /9b .
Synthetic Yields: Both 9a and 9b exhibit high yields (~78–80%), indicating robust synthetic routes for urea-thiazole derivatives. The target compound’s yield is unspecified but may depend on the stability of its pyrido-pyrimidinone core during synthesis.
Research Findings and Implications
- Molecular Weight Trends: Thiazole-based compounds (9a/9b) have higher molecular weights (412–462 Da) due to the piperazinylmethyl-thiazole moiety.
- Role of Halogenation : Fluorine in 9a and the target compound may optimize metabolic stability and target engagement, whereas chlorine in 9b could enhance hydrophobic interactions but increase toxicity risks.
Q & A
Q. What are the key steps in synthesizing 1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3-fluorophenyl)urea, and how can reaction conditions be optimized for yield and purity?
Synthesis typically involves multi-step reactions, such as coupling a pyrido[1,2-a]pyrimidine precursor with a fluorophenyl isocyanate derivative under inert atmospheres (e.g., nitrogen/argon) to prevent hydrolysis . Optimization includes:
- Catalyst selection : Palladium or platinum catalysts for cross-coupling reactions .
- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates .
- Temperature control : Stepwise heating (e.g., 60–80°C for urea bond formation) to minimize side products .
Purification via column chromatography or recrystallization is critical for isolating high-purity product (>95%) .
Q. Which spectroscopic and analytical techniques are most reliable for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and urea linkage integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Detection of carbonyl (C=O) and urea (N-H) functional groups .
- HPLC : Purity assessment using reverse-phase columns with UV detection at λ = 254 nm .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
- Waste disposal : Segregate organic waste containing fluorine or pyrimidine derivatives for specialized treatment .
Advanced Research Questions
Q. How can researchers design robust biological activity assays to evaluate this compound’s efficacy against specific targets (e.g., kinases, receptors)?
- Experimental Design : Use randomized block designs with split plots to test dose-response relationships across biological replicates .
- Assay Types :
- Enzyme inhibition : Measure IC50 values via fluorogenic substrates (e.g., ADP-Glo™ kinase assays) .
- Cellular assays : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines .
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-only negative controls .
Q. How can contradictions in biological activity data across studies be systematically resolved?
- Structural analogs comparison : Compare activity with derivatives like 1-(3-fluorophenyl)-3-(pyrimidinyl)urea to identify substituent-dependent trends .
- Experimental replication : Validate results across independent labs using standardized protocols (e.g., fixed solvent/DMSO concentrations) .
- Meta-analysis : Pool data from multiple studies to assess statistical significance of contradictory findings .
Q. What methodologies are appropriate for studying the environmental fate and ecotoxicological impact of this compound?
- Degradation studies : Monitor hydrolysis/photolysis rates under varying pH and UV conditions .
- Bioaccumulation assays : Use model organisms (e.g., Daphnia magna) to assess trophic transfer potential .
- Computational modeling : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict biodegradability and toxicity .
Q. How can researchers compare the activity of this compound with structurally similar analogs to establish structure-activity relationships (SAR)?
- SAR Workflow :
- Library synthesis : Prepare derivatives with varied substituents (e.g., halogen, methyl, methoxy groups) .
- Biological testing : Screen analogs against the same target (e.g., EGFR kinase) to identify critical functional groups .
- Data visualization : Use heatmaps or 3D pharmacophore models to correlate structural features with activity .
Q. What computational chemistry approaches are effective for predicting binding modes and target interactions?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
- Free-energy calculations : Apply MM-PBSA to estimate binding affinity differences between analogs .
Q. How can solubility and stability challenges be addressed during formulation for in vivo studies?
Q. What strategies are recommended for scaling up synthesis while maintaining reproducibility?
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression .
- Design of Experiments (DoE) : Use factorial designs to optimize temperature, solvent volume, and catalyst loading .
- Batch consistency : Validate purity and yield across three consecutive batches using HPLC and NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
